N'-[(E)-furan-2-ylmethylidene]-3-methylbenzohydrazide
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Overview
Description
N’-[(E)-furan-2-ylmethylidene]-3-methylbenzohydrazide is a compound that belongs to the class of hydrazones. Hydrazones are characterized by the presence of the functional group R1R2C=NNH2. This compound is synthesized by the condensation of furan-2-carbaldehyde and 3-methylbenzohydrazide. It has gained attention in the field of medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-furan-2-ylmethylidene]-3-methylbenzohydrazide typically involves the reaction of furan-2-carbaldehyde with 3-methylbenzohydrazide in the presence of an acid catalyst. The reaction is carried out in a solvent such as ethanol or methanol at room temperature. The product is then purified by recrystallization from an appropriate solvent .
Industrial Production Methods
While specific industrial production methods for N’-[(E)-furan-2-ylmethylidene]-3-methylbenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-furan-2-ylmethylidene]-3-methylbenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazone group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction could produce hydrazine derivatives.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research indicates that it may have anti-inflammatory and anticancer properties.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N’-[(E)-furan-2-ylmethylidene]-3-methylbenzohydrazide involves its interaction with specific molecular targets. It is believed to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-furan-2-ylmethylidene]furan-2-carbohydrazide
- N’-[(E)-furan-2-ylmethylidene]benzohydrazide
Uniqueness
N’-[(E)-furan-2-ylmethylidene]-3-methylbenzohydrazide is unique due to the presence of the 3-methyl group on the benzohydrazide moiety. This structural feature can influence its biological activity and chemical reactivity, making it distinct from other similar compounds .
Properties
Molecular Formula |
C13H12N2O2 |
---|---|
Molecular Weight |
228.25 g/mol |
IUPAC Name |
N-[(E)-furan-2-ylmethylideneamino]-3-methylbenzamide |
InChI |
InChI=1S/C13H12N2O2/c1-10-4-2-5-11(8-10)13(16)15-14-9-12-6-3-7-17-12/h2-9H,1H3,(H,15,16)/b14-9+ |
InChI Key |
LZSYTRACBOBHJM-NTEUORMPSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)N/N=C/C2=CC=CO2 |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NN=CC2=CC=CO2 |
Origin of Product |
United States |
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